molecular formula C15H19ClN2O2 B5411695 1-acetyl-N-(3-chloro-2-methylphenyl)piperidine-4-carboxamide

1-acetyl-N-(3-chloro-2-methylphenyl)piperidine-4-carboxamide

Cat. No.: B5411695
M. Wt: 294.77 g/mol
InChI Key: RAQVPTKCLJDCAZ-UHFFFAOYSA-N
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Description

1-acetyl-N-(3-chloro-2-methylphenyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

The synthesis of 1-acetyl-N-(3-chloro-2-methylphenyl)piperidine-4-carboxamide involves several steps. One common method includes the reaction of 3-chloro-2-methylphenylamine with piperidine-4-carboxylic acid, followed by acetylation. The reaction conditions typically involve the use of organic solvents such as ethanol or methanol and catalysts like trifluoroacetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

1-acetyl-N-(3-chloro-2-methylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

1-acetyl-N-(3-chloro-2-methylphenyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetyl-N-(3-chloro-2-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-acetyl-N-(3-chloro-2-methylphenyl)piperidine-4-carboxamide can be compared to other piperidine derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties .

Properties

IUPAC Name

1-acetyl-N-(3-chloro-2-methylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c1-10-13(16)4-3-5-14(10)17-15(20)12-6-8-18(9-7-12)11(2)19/h3-5,12H,6-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQVPTKCLJDCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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